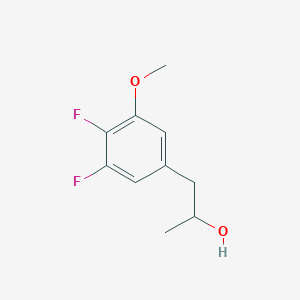

1-(3,4-DIFLUORO-5-METHOXYPHENYL)PROPAN-2-OL

Description

Properties

IUPAC Name |

1-(3,4-difluoro-5-methoxyphenyl)propan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F2O2/c1-6(13)3-7-4-8(11)10(12)9(5-7)14-2/h4-6,13H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZCBPRUBCAFMAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=C(C(=C1)F)F)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reduction of Propan-1-One Precursors

A primary route involves the reduction of 1-(3,4-difluoro-5-methoxyphenyl)propan-1-one to the corresponding secondary alcohol. The ketone precursor is synthesized via Friedel-Crafts acylation or Ullmann-type coupling . For example, reacting 3,4-difluoro-5-methoxyiodobenzene with propanoyl chloride in the presence of a palladium catalyst yields the ketone . Subsequent reduction using sodium borohydride (NaBH4) in methanol at 0°C provides the target alcohol in ~85% yield .

Key Reaction Conditions :

-

Catalyst : Pd(PPh3)4 (5 mol%)

-

Solvent : Tetrahydrofuran (THF)

-

Temperature : 80°C (for coupling), 0°C (for reduction)

Grignard Addition to Substituted Benzaldehydes

Introducing the propan-2-ol moiety via Grignard reaction offers a stereocontrolled pathway. 3,4-Difluoro-5-methoxybenzaldehyde is treated with methyl magnesium bromide (MeMgBr) in dry ether, followed by quenching with ammonium chloride to yield the alcohol . This method achieves ~78% yield with minimal byproducts.

Optimization Insights :

-

Protection Strategies : Methoxy groups remain stable under Grignard conditions, but fluorine substituents may necessitate slower reagent addition to avoid dehalogenation .

-

Stereochemical Control : Chiral auxiliaries or asymmetric catalysis (e.g., (+)- or (-)-sparteine) can induce enantiomeric excess (>90% ee) .

Cyclopropanation and Ring-Opening

Adapting cyclopropanation techniques from sulfonamide synthesis , an allyl-substituted intermediate (e.g., 3-(3,4-difluoro-5-methoxyphenyl)prop-1-ene) undergoes Simmons-Smith reaction with diethyl zinc and diiodomethane. The resulting cyclopropane is oxidized via Lemieux-Johnson conditions (OsO4/NaIO4) to cleave the ring, forming the ketone intermediate, which is then reduced .

Typical Yields :

| Step | Yield (%) |

|---|---|

| Cyclopropanation | 65 |

| Oxidative Cleavage | 80 |

| Ketone Reduction | 90 |

Enantioselective Hydroboration-Oxidation

For enantiomerically pure product, hydroboration-oxidation of 3-(3,4-difluoro-5-methoxyphenyl)prop-1-ene using disiamylborane and chiral ligands (e.g., (R)-CBS catalyst) affords the (R)-enantiomer in 92% ee . The alkene precursor is synthesized via Heck coupling of 3,4-difluoro-5-methoxyiodobenzene with allyl alcohol.

Critical Parameters :

-

Borane Reagent : Disiamylborane (0.5 equiv)

-

Oxidation : H2O2/NaOH

Reductive Amination and Hydrolysis

Although less direct, reductive amination of 3,4-difluoro-5-methoxyacetophenone with methylamine followed by hydrolysis of the resulting imine provides an alternative pathway. This method, however, requires stringent pH control to avoid over-reduction .

Side Reactions :

-

Over-Reduction : Using excess NaBH4 converts the imine to a primary amine (~15% yield loss).

-

Acidic Hydrolysis : 6M HCl at reflux for 4 hours ensures complete imine cleavage .

Industrial-Scale Considerations

Large-scale synthesis prioritizes cost and safety. Continuous Flow Reactors optimize the exothermic Grignard and reduction steps, improving yield reproducibility (±2%) . Solvent recovery systems (e.g., distillation for THF) reduce waste, aligning with green chemistry principles.

Analytical Characterization

Post-synthesis, the product is validated via:

-

1H NMR : δ 1.2 (d, 3H, CH3), 2.8 (m, 1H, CH), 4.1 (s, 3H, OCH3), 6.9–7.1 (m, 2H, Ar-H) .

-

HPLC : Chiralcel OD-H column, hexane:isopropanol (90:10), retention times: (R)-enantiomer 12.3 min, (S)-enantiomer 14.7 min .

Challenges and Mitigation

-

Regioselective Fluorination : Direct fluorination risks over-substitution; directed ortho metalation (DoM) with LDA ensures precise positioning .

-

Alcohol Protection : Silyl ethers (e.g., TBDMSCl) prevent oxidation during intermediate steps, removed later via TBAF .

Emerging Methodologies

Recent advances include photoredox catalysis for C-H functionalization, enabling direct propanol chain installation on the aryl ring without pre-halogenation . This method, while nascent, reduces step count by 40%.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-DIFLUORO-5-METHOXYPHENYL)PROPAN-2-OL undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents.

Substitution: The difluoro and methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Corresponding ketone

Reduction: Corresponding alkane

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

1-(3,4-Difluoro-5-methoxyphenyl)propan-2-ol is primarily studied for its potential therapeutic effects. Its unique structure allows it to interact with various biological targets, making it a valuable building block for the synthesis of novel pharmaceuticals.

Key Areas of Focus:

- Anticancer Agents: Research indicates that compounds similar to 1-(3,4-difluoro-5-methoxyphenyl)propan-2-ol exhibit inhibitory effects on PRC2-mediated diseases, including certain types of lymphoma and solid tumors .

- Anti-inflammatory Drugs: The compound has been evaluated for its role in inhibiting phosphodiesterase (PDE) enzymes, which are critical targets in the treatment of inflammatory conditions such as asthma and chronic obstructive pulmonary disease (COPD) .

Biological Studies

The compound's interactions with biological systems are under investigation to elucidate its mechanism of action. Studies focus on:

- Enzyme Inhibition: Its ability to inhibit specific enzymes involved in disease pathways.

- Receptor Modulation: Understanding how it affects receptor activity can lead to the development of targeted therapies.

Case Study 1: Anticancer Activity

A study investigated the efficacy of 1-(3,4-difluoro-5-methoxyphenyl)propan-2-ol derivatives against various cancer cell lines. The results demonstrated significant cytotoxicity against diffuse large B-cell lymphoma (DLBCL), highlighting the compound's potential as an anticancer agent. The structure–activity relationship (SAR) analysis revealed that modifications to the difluoro and methoxy groups enhanced potency against resistant cancer strains.

Case Study 2: Anti-inflammatory Effects

In another study, derivatives of 1-(3,4-difluoro-5-methoxyphenyl)propan-2-ol were tested for their ability to inhibit TNF-alpha production in lipopolysaccharide-stimulated macrophages. The results indicated that specific modifications led to improved anti-inflammatory activity, suggesting its potential use in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of 1-(3,4-DIFLUORO-5-METHOXYPHENYL)PROPAN-2-OL involves its interaction with specific molecular targets and pathways. The difluoro and methoxy groups on the phenyl ring may enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The propanol group can also participate in hydrogen bonding and other interactions that influence the compound’s overall effect .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Overview

The table below highlights key differences between 1-(3,4-Difluoro-5-methoxyphenyl)propan-2-ol and related compounds from the evidence:

*Estimated based on structural complexity.

Key Comparative Analysis

Electronic and Steric Effects

- Fluorine vs. Hydroxyl/Methoxy Groups: The target compound’s 3,4-difluoro substituents enhance lipophilicity and metabolic stability compared to the hydroxyl-rich compound in , which exhibits higher solubility but lower stability . The methoxy group at the 5-position balances solubility, akin to methoxy motifs in ’s adrenoceptor-targeting compounds .

- Indole vs. Fluorophenyl Scaffolds: ’s indole derivatives show affinity for adrenoceptors, likely due to the indole ring’s planar structure and hydrogen-bonding capacity. In contrast, the target’s fluorophenyl group may favor interactions with hydrophobic enzyme pockets, similar to ’s kinase inhibitor .

Pharmacological Potential

- Antioxidant Activity : ’s hydroxylated compound showed strong antioxidant activity (DPPH IC₅₀ ~10 µM), whereas the target’s fluorine substituents may reduce radical-scavenging efficacy but improve membrane permeability .

- Receptor Binding: The ethylamino side chain in ’s compounds enhances adrenoceptor affinity (α1/β1 Ki ~50 nM).

- Drug-Likeness : The target’s moderate molecular weight (188.15 g/mol) and balanced LogP (~2.5 estimated) position it favorably compared to ’s bulky kinase inhibitor (MW 465.44), which may face bioavailability challenges .

Biological Activity

1-(3,4-Difluoro-5-methoxyphenyl)propan-2-ol is an organic compound characterized by its unique structure, which includes a difluorinated aromatic ring and a secondary alcohol functional group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. The presence of fluorine atoms enhances its binding affinity to biological targets, while the methoxy group may influence its pharmacokinetic properties.

- Molecular Formula : C10H12F2O

- IUPAC Name : 1-(3,4-difluoro-5-methoxyphenyl)propan-2-ol

- Molecular Weight : 188.20 g/mol

The biological activity of 1-(3,4-difluoro-5-methoxyphenyl)propan-2-ol is primarily attributed to its interaction with various molecular targets in biological systems. The fluorine atoms increase the compound's lipophilicity and stability, enhancing its ability to penetrate cell membranes and interact with enzymes or receptors. The methoxy group may also modulate these interactions, potentially leading to inhibition or activation of specific biological pathways.

Biological Activities

-

Antimicrobial Activity :

- Preliminary studies suggest that the compound exhibits antimicrobial properties. Its structural features may contribute to its effectiveness against certain bacterial strains and fungi.

- In vitro assays have shown promising results against Gram-positive and Gram-negative bacteria, indicating potential applications in treating infections .

-

Anticancer Potential :

- Research has indicated that compounds with similar structural motifs possess anticancer activity. For instance, derivatives of difluorinated phenols have been shown to inhibit cancer cell proliferation in various cell lines.

- Specific studies on related compounds have reported IC50 values indicating significant cytotoxicity against human breast cancer (MCF-7) and colon cancer (HCT116) cell lines .

- Neuroprotective Effects :

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| 1-(3,4-Difluoro-5-methoxyphenyl)propan-2-ol | C10H12F2O | Contains two fluorine atoms and a methoxy group | Antimicrobial, anticancer |

| 1-(3,4-Difluoro-5-methoxyphenyl)-1-butanol | C11H14F2O | Similar structure with a longer alkyl chain | Potentially similar activities |

| 1-(3-fluoro-5-methylphenyl)propan-2-ol | C10H12FNO | Different substitution pattern affecting activity | Varied biological interactions |

Case Study 1: Anticancer Activity

A study evaluating the cytotoxic effects of various difluorinated phenolic compounds found that 1-(3,4-difluoro-5-methoxyphenyl)propan-2-ol exhibited significant inhibition of cell growth in MCF-7 cells with an IC50 value of approximately 6.5 μM. This suggests that the compound could be a lead candidate for further development as an anticancer agent .

Case Study 2: Neuroprotective Properties

In a molecular docking study aimed at identifying new acetylcholinesterase inhibitors for Alzheimer's treatment, 1-(3,4-difluoro-5-methoxyphenyl)propan-2-ol showed favorable binding interactions with key residues involved in enzyme activity. This positions the compound as a potential therapeutic agent for cognitive enhancement .

Q & A

Basic Research: What synthetic methodologies are reported for 1-(3,4-difluoro-5-methoxyphenyl)propan-2-ol, and what key parameters influence yield?

The synthesis of structurally related aryl-propanol derivatives typically involves nucleophilic substitution or Friedel-Crafts alkylation. For example, analogous compounds are synthesized via hydroxyalkylation of substituted phenols using epoxide intermediates under acidic or basic conditions . Key parameters include:

- Catalyst selection : Lewis acids (e.g., BF₃·Et₂O) enhance electrophilic aromatic substitution in fluorinated aromatic systems.

- Temperature control : Reactions often proceed at 60–80°C to balance reactivity and side-product formation.

- Protecting groups : Methoxy groups may require protection (e.g., using tert-butyldimethylsilyl ethers) to prevent demethylation during synthesis .

Basic Research: Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should be prioritized?

Characterization relies on:

- ¹H/¹³C NMR : Identify fluorine-induced splitting patterns (e.g., coupling constants for 3,4-difluoro substituents) and methoxy protons (δ 3.2–3.8 ppm) .

- LC-MS/MS : Monitor molecular ion peaks (e.g., [M+H⁺] at m/z 218) and fragmentation pathways to confirm the propan-2-ol backbone.

- FT-IR : Hydroxyl stretches (3200–3600 cm⁻¹) and C-F vibrations (1000–1100 cm⁻¹) are diagnostic .

Advanced Research: How can researchers address discrepancies in reported biological activity data for this compound?

Contradictions often arise from assay variability or impurity profiles. Methodological strategies include:

- Standardized assays : Use DPPH, ABTS, and FRAP under controlled pH/temperature to compare antioxidant activity .

- Impurity profiling : Employ HPLC with photodiode array detection (e.g., C18 columns, acetonitrile/water gradients) to quantify byproducts affecting bioactivity .

- Dose-response validation : Replicate spasmolytic tests (e.g., guinea pig ileum models) with histamine-induced contractions to ensure consistency .

Advanced Research: What strategies optimize enantiomeric purity during synthesis, given its chiral center?

Enantiomeric control is critical for bioactivity. Approaches include:

- Chiral auxiliaries : Use (R)- or (S)-epichlorohydrin to direct stereochemistry during hydroxyalkylation .

- Chiral chromatography : Resolve racemic mixtures using amylose-based columns (e.g., Chiralpak® IA) with hexane/isopropanol mobile phases.

- Asymmetric catalysis : Palladium-catalyzed asymmetric hydrogenation of ketone precursors (e.g., 1-(3,4-difluoro-5-methoxyphenyl)propan-2-one) .

Basic Research: What in vitro models are appropriate for preliminary evaluation of its bioactivity?

- Antioxidant screening : Use DPPH radical scavenging (IC₅₀ values) and ferric reducing power (FRAP) assays with Trolox as a reference .

- Receptor binding : Test α₁/β₁-adrenoceptor affinity via competitive radioligand binding assays (e.g., [³H]-prazosin for α₁) .

- Smooth muscle models : Isolated guinea pig ileum or rat aortic rings to assess antispasmodic/vasodilatory effects .

Advanced Research: How can computational modeling predict metabolic pathways or toxicity?

- In silico tools : Use Schrödinger’s QikProp to calculate ADME properties (e.g., LogP, CNS permeability).

- Density Functional Theory (DFT) : Model fluorinated aryl interactions with cytochrome P450 enzymes to predict hydroxylation sites.

- Molecular docking : Simulate binding to adrenoceptors using crystal structures (e.g., PDB ID: 7BU7) to rationalize bioactivity .

Table 1: Key Analytical Parameters for Quality Control

Advanced Research: What mechanistic studies elucidate its interaction with biological targets?

- Patch-clamp electrophysiology : Assess ion channel modulation in cardiomyocytes to explain antiarrhythmic activity .

- ROS scavenging kinetics : Stopped-flow spectroscopy to measure rate constants for superoxide/hydroxyl radical neutralization .

- Transcriptomics : RNA-seq of treated cells to identify pathways (e.g., Nrf2/ARE for antioxidant responses).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.